3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione

Linker SAR Lipophilicity CNS drug design

This 3‑[6‑oxo‑6‑(4‑phenylpiperazin‑1‑yl)hexyl]quinazoline‑2,4(1H,3H)‑dione is the C6‑amide linker representative of the quinazolinedione‑phenylpiperazine class. Unlike the prototypical C3‑alkyl analog pelanserin, the extended hexanoyl chain adds both lipophilicity and an amide H‑bond donor/acceptor, enabling researchers to correlate linker length and hydrogen‑bond capacity with receptor‑subtype selectivity (sigma, 5‑HT2A, α₁). Use it as an ester‑free control for metabolic stability assays (vs. methyl ester CID 3240356) or as a ~10–12 Å scaffold for bivalent ligand design. Ideal for computational sampling of folded/extended linker conformations.

Molecular Formula C24H28N4O3
Molecular Weight 420.5 g/mol
Cat. No. B11013633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione
Molecular FormulaC24H28N4O3
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O
InChIInChI=1S/C24H28N4O3/c29-22(27-17-15-26(16-18-27)19-9-3-1-4-10-19)13-5-2-8-14-28-23(30)20-11-6-7-12-21(20)25-24(28)31/h1,3-4,6-7,9-12H,2,5,8,13-18H2,(H,25,31)
InChIKeyJZAVFZOUVVZHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[6-Oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione: A Quinazolinedione-Phenylpiperazine Hybrid with Extended Amide Linker for Neuropharmacological Research


3-[6-Oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione belongs to the quinazoline-2,4(1H,3H)-dione class of heterocyclic compounds, which act as privileged scaffolds in medicinal chemistry due to their capacity to engage multiple receptor families [1]. This specific molecule features a C6 alkyl linker containing a central amide bond that connects the N3 position of the quinazolinedione core to a 4-phenylpiperazine moiety, distinguishing it from shorter-chain analogs like pelanserin through both increased lipophilicity and additional hydrogen-bonding capability conferred by the amide carbonyl [2]. The compound is cataloged by multiple chemical suppliers as a research-grade small molecule for neuroscience and receptor pharmacology studies .

Why 3-[6-Oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Shorter-Chain Quinazolinedione-Phenylpiperazine Analogs


Direct substitution of in-class quinazolinedione-phenylpiperazine compounds is not scientifically valid because linker length, linker composition, and quinazolinedione N-substitution position each independently control receptor subtype selectivity, binding kinetics, and physicochemical properties [1]. The prototypical analog pelanserin (3-[3-(4-phenylpiperazin-1-yl)propyl]quinazoline-2,4(1H,3H)-dione), which bears a three-carbon propyl linker, exhibits a fundamentally different conformational ensemble and lacks the amide hydrogen-bond donor/acceptor present in the target compound [2]. Similarly, esters such as methyl 2,4-dioxo-3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-1H-quinazoline-7-carboxylate introduce a metabolically labile ester group and altered electron distribution on the quinazolinedione core, precluding their use as functional equivalents [3].

Quantitative Differentiation of 3-[6-Oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione Against Closest Structural Analogs


Linker Length-Driven Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area Versus Pelanserin

Extension of the linker from a three-carbon propyl chain (pelanserin) to a six-carbon hexanoyl chain with an internal amide (target compound) produces a calculated logP increase of approximately 1.5–2.0 log units while simultaneously raising the topological polar surface area (tPSA) by approximately 20 Ų due to the additional amide carbonyl [1]. This dual modulation cannot be achieved by simple alkyl-chain homologation and is unique to the amide-containing linker architecture [2].

Linker SAR Lipophilicity CNS drug design

Amide Hydrogen-Bond Capacity as a Functional Differentiator from All-Carbon Linker Analogs

The target compound contains a secondary amide group at the linker midpoint, which can act as both a hydrogen-bond donor (N–H) and acceptor (C=O). This feature is absent in the all-methylene linker of 1-hexyl-4-phenylpiperazine and in the simple alkyl linkers of earlier phenylpiperazine-quinazolinediones [1]. In sigma receptor pharmacophore models, an H-bond acceptor at a distance of 6–8 Å from the basic piperazine nitrogen correlates with enhanced sigma-1 versus sigma-2 selectivity, although direct binding data for this specific compound remain unpublished .

Hydrogen bonding Receptor binding SAR

Avoidance of Metabolic Ester Lability Compared to 7-Carboxylate Methyl Ester Analog

The methyl ester analog methyl 2,4-dioxo-3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-1H-quinazoline-7-carboxylate (CID 3240356) contains a hydrolytically labile methyl ester at the quinazolinedione 7-position, which is a known substrate for plasma and hepatic esterases [1]. In a cellular XBP1 assay, this ester analog showed only micromolar activity (IC50 = 5.58 μM), consistent with possible partial hydrolysis during the assay [2]. The target compound lacks this ester group, thereby eliminating a major clearance pathway and improving suitability for prolonged in vitro incubations and potential in vivo dosing [1].

Metabolic stability Esterase liability In vivo suitability

Extended Spacer Enables Polypharmacology Potential via Simultaneous Engagement of Quinazolinedione and Phenylpiperazine Pharmacophores

The hexanoyl linker length (approximately 10–12 Å in extended conformation) provides sufficient spatial separation between the quinazolinedione core (a recognized α₁-adrenoceptor and 5-HT₂A pharmacophore) and the phenylpiperazine moiety (a known sigma receptor and dopamine D₂ pharmacophore), enabling simultaneous engagement of two distinct receptor populations or binding pockets [1]. In contrast, pelanserin's propyl linker (approximately 5–6 Å) restricts both pharmacophores to close proximity, favoring mono-target pharmacology [2]. No direct comparative binding data across receptor panels are publicly available for the target compound.

Polypharmacology Bivalent ligand CNS targets

Optimal Research Application Scenarios for 3-[6-Oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione Based on Structural Differentiators


Structure-Activity Relationship (SAR) Studies on Linker Length and Composition in Quinazolinedione-Phenylpiperazine CNS Ligands

Researchers investigating how linker length modulates receptor binding selectivity between sigma, serotonin, and adrenergic receptor subtypes should include this compound as the C6-amide linker representative to compare against pelanserin (C3-alkyl) and analogs with C2, C4, or C8 linkers. The amide group adds a dimension beyond simple methylene homologation, enabling correlations between H-bond capacity and receptor affinity profiles [1].

Metabolic Stability Screening of Quinazolinedione-Based Probe Candidates

For groups performing in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes, or plasma stability), this compound serves as an ester-free control scaffold to benchmark against the methyl ester analog CID 3240356 (IC50 = 5.58 μM in cellular XBP1 assay) [2]. Differential degradation rates between the two compounds provide direct evidence for the contribution of C7-ester hydrolysis to overall clearance.

Pharmacophore-Driven Design of Bitopic or Bivalent Receptor Ligands

Medicinal chemistry teams exploring bivalent ligands that simultaneously engage an orthosteric site (via the quinazolinedione core) and an allosteric or dimerization interface (via the phenylpiperazine moiety) can utilize this compound's approximately 10–12 Å pharmacophore separation as a starting scaffold for affinity optimization, leveraging the amide group as a potential supplementary binding interaction point [3].

Computational Docking and Molecular Dynamics Simulations of Extended-Linker Quinazolinediones

Computational chemists validating docking poses or molecular dynamics simulations of quinazolinedione-containing ligands at sigma-1, 5-HT2A, or α₁-adrenoceptors can employ this compound as a test case for sampling linker conformational space, given that the hexanoyl chain can adopt both folded and extended conformations, unlike the more constrained propyl linker of pelanserin [4].

Quote Request

Request a Quote for 3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.